Cas no 62072-12-2 (1H-Pyrazole, 3-(1,1-dimethylethyl)-5-phenyl-)

1H-Pyrazole, 3-(1,1-dimethylethyl)-5-phenyl- structure
62072-12-2 structure
Product Name:1H-Pyrazole, 3-(1,1-dimethylethyl)-5-phenyl-
CAS No:62072-12-2
MF:C13H16N2
MW:200.279542922974
CID:459057
PubChem ID:603994
Update Time:2025-04-19

1H-Pyrazole, 3-(1,1-dimethylethyl)-5-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole, 3-(1,1-dimethylethyl)-5-phenyl-
    • 5-tert-butyl-3-phenyl-1H-pyrazole
    • DTXSID20345369
    • 62072-12-2
    • 3-tert-butyl-5-phenyl-1H-pyrazole
    • SCHEMBL2826562
    • Cambridge id 6370092
    • DivK1c_006028
    • 3-(tert-Butyl)-5-phenyl-1H-pyrazole
    • CHEMBL1529296
    • CBMicro_036732
    • MLS000765154
    • AKOS022098390
    • CDS1_004988
    • SCHEMBL10212663
    • BIM-0036630.P001
    • HMS2744J20
    • 1H-Pyrazole, 5-(t-butyl)-3-phenyl-
    • HMS1689P07
    • SMR000288559
    • AKOS000629988
    • AG-664/14650005
    • Inchi: 1S/C13H16N2/c1-13(2,3)12-9-11(14-15-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)
    • InChI Key: OYTIKIOENYCHPV-UHFFFAOYSA-N
    • SMILES: N1C(=CC(C2C=CC=CC=2)=N1)C(C)(C)C

Computed Properties

  • Exact Mass: 200.13148
  • Monoisotopic Mass: 200.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • PSA: 28.68
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